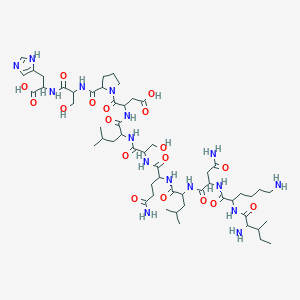
3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylpyridin-2-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on ist eine heterocyclische Verbindung, die einen Chinazolinon-Kern mit einer Sulfanyl-Gruppe und einem Methylpyridinyl-Substituenten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Methylpyridin-2-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on umfasst typischerweise die folgenden Schritte:
Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe wird durch nucleophile Substitutionsreaktionen eingeführt, oft unter Verwendung von Thiol-Reagenzien wie Thioharnstoff oder Thiophenol.
Anlagerung der Methylpyridinyl-Gruppe: Die Methylpyridinyl-Gruppe wird typischerweise durch eine Kupplungsreaktion, wie eine Suzuki- oder Heck-Kupplung, unter Verwendung geeigneter Pyridinderivate und Palladiumkatalysatoren eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung von fortschrittlichen Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Chinazolinon-Kern kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid Reduktionsreaktionen eingehen, um Dihydrochinazolinone zu bilden.
Substitution: Die Methylpyridinyl-Gruppe kann an elektrophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung der Verbindung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Palladiumkatalysatoren, Basen wie Kaliumcarbonat.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Dihydrochinazolinone.
Substitution: Verschiedene funktionalisierte Derivate, abhängig von den eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(3-Methylpyridin-2-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie
Biologisch gesehen hat diese Verbindung das Potenzial als Pharmakophor im Wirkstoffdesign. Sein Chinazolinon-Kern ist bekannt für verschiedene biologische Aktivitäten, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.
Medizin
In der Medizin werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Das Vorhandensein der Sulfanyl-Gruppe und des Methylpyridinyl-Restes kann die Fähigkeit der Verbindung verbessern, mit biologischen Zielen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Wirkstoffentwicklung macht.
Industrie
Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. verbesserte Stabilität oder Reaktivität. Sie kann auch als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien dienen.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Methylpyridin-2-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on umfasst seine Wechselwirkung mit verschiedenen molekularen Zielen. Der Chinazolinon-Kern kann Enzyme oder Rezeptoren hemmen, die an Krankheitswegen beteiligt sind, während die Sulfanyl-Gruppe kovalente Bindungen mit Zielproteinen bilden kann, wodurch die Wirksamkeit der Verbindung erhöht wird. Die Methylpyridinyl-Gruppe kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Ziele verbessern.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can undergo reduction reactions to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The methylpyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the sulfanyl group and the methylpyridinyl moiety can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also serve as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in disease pathways, while the sulfanyl group can form covalent bonds with target proteins, enhancing the compound’s efficacy. The methylpyridinyl group can improve the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-Methylpyridin-3-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on: Ähnliche Struktur, aber mit einer anderen Position der Methylgruppe am Pyridinring.
3-(3-Methylpyridin-2-yl)-2-Sulfanylchinazolin-4-on: Es fehlt die Dihydro-Komponente, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
3-(3-Methylpyridin-2-yl)-2-Mercapto-3,4-dihydrochinazolin-4-on: Ähnlich, aber mit einer Mercapto-Gruppe anstelle einer Sulfanyl-Gruppe.
Einzigartigkeit
Die einzigartige Kombination aus Chinazolinon-Kern, Sulfanyl-Gruppe und Methylpyridinyl-Rest in 3-(3-Methylpyridin-2-yl)-2-Sulfanyl-3,4-dihydrochinazolin-4-on verleiht diesem Stoff besondere chemische und biologische Eigenschaften. Dies macht ihn zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
CAS-Nummer |
855715-11-6 |
|---|---|
Molekularformel |
C14H11N3OS |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
3-(3-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-4-8-15-12(9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
InChI-Schlüssel |
UXMDMDTWPIQLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)


![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)




![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


amine](/img/structure/B12117160.png)

